molecular formula C5H5ClN2O2 B2408339 2-chloro-N-(1,2-oxazol-3-yl)acetamide CAS No. 92981-84-5

2-chloro-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B2408339
CAS No.: 92981-84-5
M. Wt: 160.56
InChI Key: GELQNFUTLQVZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Overview

2-Chloro-N-(1,2-oxazol-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, including antimicrobial and potential anticancer properties. Its unique structure, featuring a chloroacetamide moiety and an oxazole ring, contributes to its reactivity and interaction with various biological targets. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the oxazole ring may participate in hydrogen bonding or hydrophobic interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that this compound may have anticancer effects. Studies have explored its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are currently under investigation but may involve modulation of signaling pathways related to tumor growth.

Case Studies

Several case studies have highlighted the biological activity of compounds related to or derived from this compound:

  • Antimicrobial Activity Study : A study evaluated the efficacy of various oxazole derivatives against resistant bacterial strains. The results indicated that derivatives similar to this compound exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
  • Cancer Cell Line Analysis : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. Further analysis is required to elucidate the specific molecular mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Structure Type Biological Activity
2-Chloro-N-(naphthalen-1-yl)acetamideChloroacetamideAntimicrobial
2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamideOxazole derivativeAntitumor
2-Chloro-N-(1,3-thiazol-2-yl)acetamideThiazole derivativeAntibacterial

This comparison highlights the structural variations among these compounds and their respective biological activities .

Properties

IUPAC Name

2-chloro-N-(1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQNFUTLQVZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloroacetyl chloride (0.21 ml, 2.66 mmol) was dissolved in DCM (10 ml) and the solution was cooled to 0° C. with an ice-bath. Isoxazol-3-amine (0.41 ml, 5.58 mmol) was added dropwise and a white suspension was obtained. The mixture was stirred at room temperature for 2 hours, then the suspension was evaporated and the residue was purified by flash chromatography (ether/EtOAc=8/2 to 7/3) to obtain 2-chloro-N-(isoxazol-3-yl)acetamide (367 mg, 86% yield) as an off-white solid.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two

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